Hydrolytic Stability: Ester Protection via Ortho-Di-tert-Butyl Steric Shielding
The target compound demonstrates significantly enhanced resistance to base-catalyzed ester hydrolysis compared to structurally simpler methyl benzoates, a direct consequence of the two ortho-tert-butyl groups flanking the ester moiety. This steric shielding principle is well-established in physical organic chemistry for ortho-disubstituted benzoates [1]. While specific kinetic data (k_obs or t_1/2) for this exact compound are not publicly disclosed in primary literature, the effect is a class-level inference from the documented stability of analogous 3,5-di-tert-butyl-4-substituted benzoates under standard hydrolysis conditions (LiOH/THF/H2O) [2].
| Evidence Dimension | Relative Rate of Alkaline Ester Hydrolysis |
|---|---|
| Target Compound Data | Hydrolysis to 3,5-di-tert-butyl-4-methoxybenzoic acid proceeds under LiOH/THF/H2O at room temperature over 18 hours, a timescale consistent with a sterically deactivated ester [2]. |
| Comparator Or Baseline | Methyl 4-methoxybenzoate (no ortho substituents) hydrolyzes orders of magnitude faster under identical conditions; precise comparative kinetic data not available from primary literature. |
| Quantified Difference | Qualitative difference: extended reaction times required (18 h) indicate significant steric deactivation; class-level inference from ortho-effect principles [1]. |
| Conditions | Base-catalyzed hydrolysis: lithium hydroxide monohydrate, THF/water solvent system, room temperature [2]. |
Why This Matters
This differentiated stability profile is critical for synthetic chemists requiring selective deprotection in complex molecular architectures or for formulations where premature ester hydrolysis must be avoided.
- [1] Isaacs, N. S. (1995). Physical Organic Chemistry (2nd ed.). Longman Scientific & Technical. (Steric effects in ester hydrolysis, Chapter 12). View Source
- [2] Molaid Compound Database. methyl 3,5-di-t-butyl-4-methoxybenzoate | 115126-97-1: Reaction Information (LiOH hydrolysis). Accessed May 6, 2026. View Source
